molecular formula C15H15N3S2 B2855423 1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-4-(thiophen-2-yl)piperidine CAS No. 2380043-75-2

1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-4-(thiophen-2-yl)piperidine

Cat. No.: B2855423
CAS No.: 2380043-75-2
M. Wt: 301.43
InChI Key: VAZFAJLKPGXQMW-UHFFFAOYSA-N
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Description

1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-4-(thiophen-2-yl)piperidine is a heterocyclic compound that combines the structural features of thiazole, pyridine, thiophene, and piperidine

Preparation Methods

The synthesis of 1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-4-(thiophen-2-yl)piperidine typically involves the following steps:

Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using continuous flow chemistry or other scalable techniques.

Chemical Reactions Analysis

1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-4-(thiophen-2-yl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, potentially reducing any carbonyl groups present.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups or additional substituents.

Mechanism of Action

The mechanism of action of 1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-4-(thiophen-2-yl)piperidine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form strong interactions with amino acid residues in the enzyme’s active site, leading to its inhibitory effects . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-4-(thiophen-2-yl)piperidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of heterocyclic rings, which imparts unique chemical and biological properties.

Properties

IUPAC Name

2-(4-thiophen-2-ylpiperidin-1-yl)-[1,3]thiazolo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3S2/c1-2-13(19-9-1)11-4-7-18(8-5-11)15-17-12-10-16-6-3-14(12)20-15/h1-3,6,9-11H,4-5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAZFAJLKPGXQMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CS2)C3=NC4=C(S3)C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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